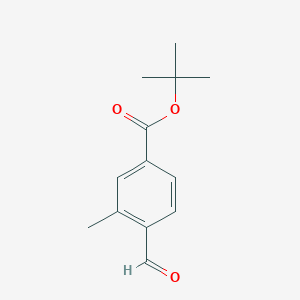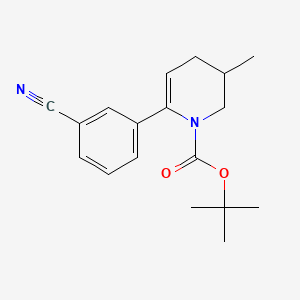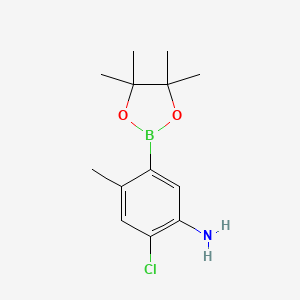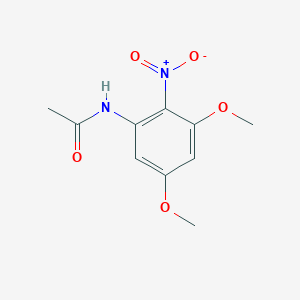
N-(3,5-dimethoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O5 It is characterized by the presence of a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a phenyl ring, along with an acetamide group (-NHCOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxy-2-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetylation. One common method starts with the nitration of 3,5-dimethoxyaniline to form 3,5-dimethoxy-2-nitroaniline. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3,5-dimethoxy-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dimethoxy-2-nitroaniline and acetic acid.
Scientific Research Applications
N-(3,5-dimethoxy-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acetamide: Lacks the methoxy groups, which may result in different chemical and biological properties.
N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups in different positions, affecting its reactivity and applications.
N-(2-hydroxy-5-nitrophenyl)acetamide:
Uniqueness
N-(3,5-dimethoxy-2-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H12N2O5 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(3,5-dimethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O5/c1-6(13)11-8-4-7(16-2)5-9(17-3)10(8)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI Key |
MBENASGEXLZMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


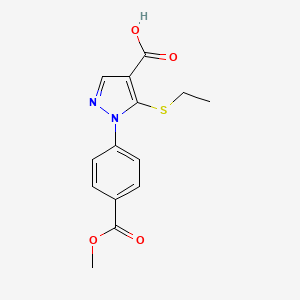
![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
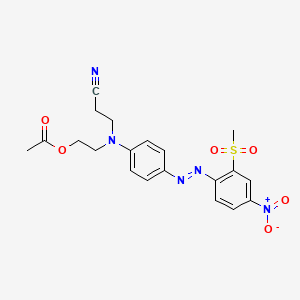
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)

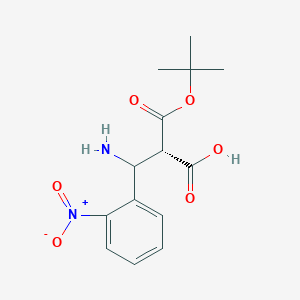
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)



![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
